2-[Benzyl(methyl)amino]isonicotinic acid

Physicochemical Characterization Medicinal Chemistry Scaffolds Quality Control

Choose this precision-engineered isonicotinic acid derivative for your drug discovery programs. Its unique 2-benzyl(methyl)amino substituent and free 4‑carboxyl group ensure reliable IMPDH2 (Ki 430‑440 nM) and MAO‑A/B (IC50 1.24 μM/650 nM) inhibition. Consistent 98% purity minimizes batch-to-batch variability, making it an ideal reference standard or scaffold for DHODH-targeted library synthesis. Avoid unverified analogs that risk shifting target selectivity or potency.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 77314-89-7
Cat. No. B1322594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Benzyl(methyl)amino]isonicotinic acid
CAS77314-89-7
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14(17)18)7-8-15-13/h2-9H,10H2,1H3,(H,17,18)
InChIKeyVRSQKAXGYDIOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Benzyl(methyl)amino]isonicotinic acid (CAS 77314-89-7) – Chemical Class, Structural Identity, and Research-Grade Procurement Specifications


2-[Benzyl(methyl)amino]isonicotinic acid (CAS: 77314-89-7) is a substituted isonicotinic acid derivative belonging to the class of pyridine-4-carboxylic acids bearing a benzyl(methyl)amino substituent at the 2-position of the pyridine ring . The molecular formula is C₁₄H₁₄N₂O₂, with a monoisotopic molecular weight of 242.1055277 g/mol, LogP of 2.41620, topological polar surface area of 53.43 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds . Commercially available grades from multiple suppliers include purities of 95% and 98% [1]. The compound is classified as an irritant, requiring appropriate handling precautions, and is intended strictly for laboratory research applications in pharmaceutical discovery, agrochemical development, and chemical biology investigations .

Why Unverified Substitution with 2-[Benzyl(methyl)amino]isonicotinic acid Analogs or General-Purpose Isonicotinic Acid Derivatives Creates Experimental and Procurement Risk


The critical importance of structural precision in 2-[Benzyl(methyl)amino]isonicotinic acid derives from its dual hydrogen-bonding capacity at the 4-carboxyl group and the sterically tuned benzyl(methyl)amino substituent at the 2-position, a combination that modulates target engagement across multiple enzyme systems . General-purpose isonicotinic acid derivatives lacking the specific benzyl(methyl)amino substitution pattern, or analogs bearing alternative alkyl/aryl modifications at the 2-amino position, will exhibit divergent binding kinetics, metabolic stability profiles, and assay-specific activity outcomes. The compound demonstrates measurable, though modest, inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 430–440 nM [1], as well as against monoamine oxidase A (MAO-A, IC₅₀ = 1.24 μM) and monoamine oxidase B (MAO-B, IC₅₀ = 650 nM) [2]. Substitution with an unverified analog introduces the risk of shifting target selectivity, altering potency by orders of magnitude, or completely abolishing activity in a given experimental context.

Product-Specific Quantitative Evidence Guide: Differentiating 2-[Benzyl(methyl)amino]isonicotinic acid (CAS 77314-89-7) via Measurable Structural, Physicochemical, and In Vitro Activity Metrics


Structural Fingerprint: The Specific Benzyl(methyl)amino Substitution Pattern Determines Molecular Topology and Physicochemical Profile – Procurement Implications

The compound is unambiguously defined by its 2-[benzyl(methyl)amino] substitution on the isonicotinic acid core, yielding a calculated LogP of 2.41620, a topological polar surface area (TPSA) of 53.43 Ų, and four rotatable bonds . By comparison, the unsubstituted parent compound isonicotinic acid (CAS 55-22-1) exhibits a substantially lower LogP of approximately 0.27 and a TPSA of 50.19 Ų [1][2]. The benzyl(methyl)amino substitution increases lipophilicity by approximately 2.15 LogP units while preserving a nearly equivalent polar surface area, a profile predictive of enhanced membrane permeability relative to the parent acid .

Physicochemical Characterization Medicinal Chemistry Scaffolds Quality Control

In Vitro Enzyme Inhibition Profile: Quantified IMPDH2 Inhibitory Activity with Sub-Micromolar Ki Values

In biochemical assays, 2-[benzyl(methyl)amino]isonicotinic acid inhibited inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 430 nM and 440 nM when assessed against IMP and NAD substrates, respectively [1]. As a class-level reference, the prototypical IMPDH inhibitor mycophenolic acid (MPA) demonstrates Ki values in the 10–50 nM range under comparable assay conditions [2]. The compound is approximately 10- to 40-fold less potent than MPA, positioning it as a moderately active scaffold rather than a high-potency lead. No direct head-to-head data are available against structural analogs bearing different N-alkyl or N-aryl substitutions at the 2-position.

IMPDH2 Inhibition Immunosuppression Antiviral Drug Discovery

Monoamine Oxidase Isoform Profiling: Differential MAO-A and MAO-B Inhibition Potencies with Quantified IC₅₀ Values

The compound was evaluated for inhibition of recombinant bovine mitochondrial monoamine oxidase A (MAO-A) and recombinant human monoamine oxidase B (MAO-B). Against MAO-A, an IC₅₀ of 1.24 μM was determined using benzylamine or serotonin as substrate and a 60-minute fluorimetric assay [1]. Against MAO-B, the IC₅₀ was 650 nM using benzylamine as substrate and a 15-minute spectrophotometric assay [2]. The compound exhibits a selectivity ratio of approximately 1.9-fold preference for MAO-B over MAO-A. For reference, the clinically approved MAO-B inhibitor selegiline exhibits sub-nanomolar to low-nanomolar IC₅₀ values [3].

MAO Inhibition Neuropharmacology Isoform Selectivity

Validated Research and Industrial Application Scenarios for 2-[Benzyl(methyl)amino]isonicotinic acid (CAS 77314-89-7) Based on Verified Activity Data


Reference Standard or Low-Activity Control in IMPDH2 Enzyme Inhibition Assays

Given its documented Ki values of 430 nM and 440 nM against IMPDH2, 2-[benzyl(methyl)amino]isonicotinic acid can serve as a moderately active reference compound or low-activity control in IMPDH2 enzymatic assays [1]. This application is particularly relevant for laboratories developing novel IMPDH2 inhibitors for antiviral or immunosuppressive indications, where a benchmark compound with well-defined, sub-micromolar activity is required for assay validation and inter-experimental normalization.

Scaffold for Structure–Activity Relationship (SAR) Studies Targeting Monoamine Oxidase Isoforms

The compound's measurable inhibition of MAO-A (IC₅₀ = 1.24 μM) and MAO-B (IC₅₀ = 650 nM) qualifies it as a viable starting scaffold for medicinal chemistry campaigns aimed at developing MAO inhibitors [2]. Researchers can utilize the benzyl(methyl)amino-isonicotinic acid core for systematic modification at the N-benzyl, N-methyl, or carboxyl positions, with the available IC₅₀ values providing a quantitative baseline against which improved analogs can be directly benchmarked.

Building Block for Synthesis of DHODH Inhibitor Libraries and Patent-Disclosed Amino-Isonicotinic Acid Derivatives

Patents disclose amino-nicotinic and amino-isonicotinic acid derivatives as DHODH inhibitors with therapeutic potential in autoimmune, inflammatory, and neoplastic diseases [3]. 2-[Benzyl(methyl)amino]isonicotinic acid represents a strategically functionalized intermediate for the synthesis of such DHODH-targeting compounds. The free carboxyl group at the 4-position permits amide coupling or esterification, while the 2-position benzyl(methyl)amino substituent provides a modular handle for further diversification, enabling parallel library synthesis in drug discovery programs.

Analytical Reference Material and Quality Control Standard in Chemical Manufacturing

Commercial availability in defined purity grades (95% and 98%) from multiple suppliers, coupled with fully characterized physicochemical properties including LogP (2.41620), TPSA (53.43 Ų), and structural identifiers (InChIKey: VRSQKAXGYDIOFP-UHFFFAOYSA-N), supports the compound's use as an analytical reference standard for method development, HPLC calibration, and batch-to-batch quality control in synthetic chemistry workflows .

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